![molecular formula C19H18ClN3OS B12591322 2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide](/img/structure/B12591322.png)
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-propilacetamida de 2-[(6-cloro-2-fenil-4-quinazolinil)sulfanil] es un compuesto orgánico sintético que pertenece a la familia de los derivados de la quinazolina. Los derivados de la quinazolina son conocidos por sus diversas actividades biológicas, incluidas las propiedades antiinflamatorias, analgésicas y anticancerígenas . Este compuesto se caracteriza por un núcleo de quinazolina sustituido con un grupo cloro, un grupo fenilo y un grupo sulfanyl unido a una porción de acetamida.
Métodos De Preparación
La síntesis de N-propilacetamida de 2-[(6-cloro-2-fenil-4-quinazolinil)sulfanil] generalmente implica los siguientes pasos :
Amidación y ciclación: El proceso comienza con la amidación de derivados del ácido 2-aminobenzoico (derivados del ácido antranílico) con el cloruro de ácido apropiado para generar antranilatos sustituidos. Estos antranilatos se someten a ciclación mediante tratamiento con anhídrido acético bajo reflujo para producir benzoxazin-4-onas.
Formación de quinazolinona: Las benzoxazinonas se tratan luego con solución de amoníaco para producir derivados de quinazolinona.
Sustitución y sulfanilación: Los derivados de quinazolinona se sustituyen aún más con un grupo cloro y un grupo fenilo
Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala con consideraciones de rendimiento, pureza y rentabilidad.
Análisis De Reacciones Químicas
La N-propilacetamida de 2-[(6-cloro-2-fenil-4-quinazolinil)sulfanil] experimenta varias reacciones químicas, que incluyen :
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en los grupos cloro y fenilo, respectivamente.
Cicloadición: El compuesto puede participar en reacciones de cicloadición, formando nuevas estructuras cíclicas.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen catalizadores ácidos o básicos, solventes como etanol o diclorometano, y temperaturas controladas. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Aplicaciones Científicas De Investigación
La N-propilacetamida de 2-[(6-cloro-2-fenil-4-quinazolinil)sulfanil] tiene varias aplicaciones de investigación científica :
Química: Se utiliza como intermedio en la síntesis de otros derivados de quinazolina con posibles aplicaciones farmacéuticas.
Biología: El compuesto se estudia por sus actividades biológicas, incluidas las propiedades antiinflamatorias, analgésicas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades, incluidos el cáncer y los trastornos inflamatorios.
Industria: Puede utilizarse en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de la N-propilacetamida de 2-[(6-cloro-2-fenil-4-quinazolinil)sulfanil] implica su interacción con objetivos y vías moleculares específicos . El compuesto ejerce sus efectos uniéndose a enzimas o receptores involucrados en procesos biológicos. Por ejemplo, se sabe que los derivados de la quinazolina inhiben las tirosina quinasas, que juegan un papel crucial en las vías de señalización celular relacionadas con la progresión del cáncer. Al inhibir estas quinasas, el compuesto puede potencialmente prevenir el crecimiento y la proliferación de las células cancerosas.
Comparación Con Compuestos Similares
La N-propilacetamida de 2-[(6-cloro-2-fenil-4-quinazolinil)sulfanil] se puede comparar con otros compuestos similares para resaltar su singularidad :
N-(4-fenoxifenil)acetamida de 2-[(6-cloro-2-fenil-4-quinazolinil)sulfanil]: Este compuesto tiene un grupo fenoxifenilo en lugar de un grupo propilo, lo que puede resultar en diferentes actividades biológicas.
N-(4-fluorobencil)acetamida de 2-[(6-cloro-2-fenil-4-quinazolinil)sulfanil]: La presencia de un grupo fluorobencilo puede alterar la reactividad y las propiedades biológicas del compuesto.
2-(6-cloro-4-fenil-2-quinazolinil)guanidina: Este compuesto contiene un grupo guanidina, lo que puede conferir diferentes efectos farmacológicos.
Propiedades
Fórmula molecular |
C19H18ClN3OS |
|---|---|
Peso molecular |
371.9 g/mol |
Nombre IUPAC |
2-(6-chloro-2-phenylquinazolin-4-yl)sulfanyl-N-propylacetamide |
InChI |
InChI=1S/C19H18ClN3OS/c1-2-10-21-17(24)12-25-19-15-11-14(20)8-9-16(15)22-18(23-19)13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3,(H,21,24) |
Clave InChI |
BMSOMPZGERLSLY-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)CSC1=NC(=NC2=C1C=C(C=C2)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S)-1-butanoylpiperidin-2-yl]methyl butanoate](/img/structure/B12591245.png)

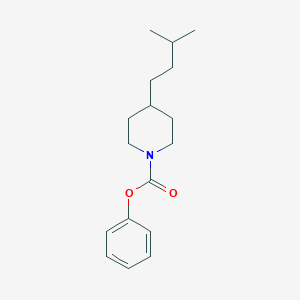
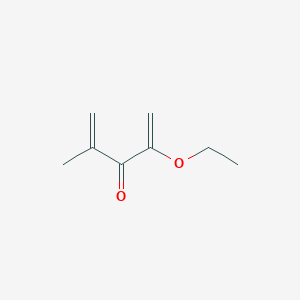
![5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12591270.png)

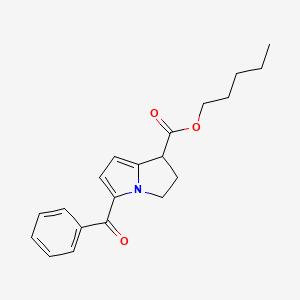
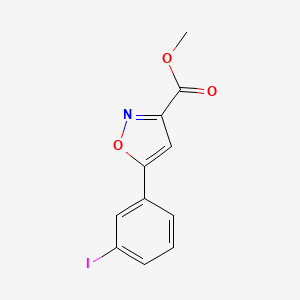
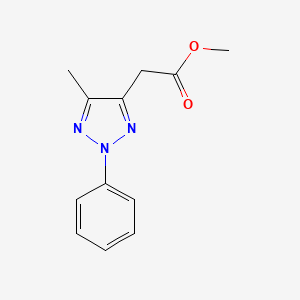
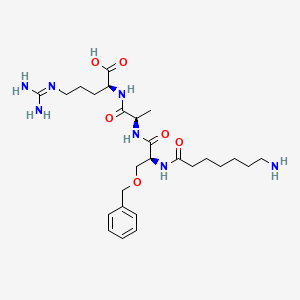
![6-Chloro-3-(2-fluoro-5-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12591302.png)
![2-[4-(Benzyloxy)phenyl]ethyl octanoate](/img/structure/B12591310.png)
![3-[2-(Benzyloxy)phenyl]propane-1,2-diol](/img/structure/B12591315.png)
![Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)-](/img/structure/B12591329.png)
